GBT1118

Beschreibung

Eigenschaften

Molekularformel |

C19H20N2O4 |

|---|---|

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde |

InChI |

InChI=1S/C19H20N2O4/c22-12-16-17(23)7-3-8-18(16)25-13-15-6-1-2-10-21(15)19(24)14-5-4-9-20-11-14/h3-5,7-9,11-12,15,23H,1-2,6,10,13H2/t15-/m0/s1 |

InChI-Schlüssel |

DIXJEEIWNGTEBR-HNNXBMFYSA-N |

Isomerische SMILES |

C1CCN([C@@H](C1)COC2=CC=CC(=C2C=O)O)C(=O)C3=CN=CC=C3 |

Kanonische SMILES |

C1CCN(C(C1)COC2=CC=CC(=C2C=O)O)C(=O)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

GBT1118: A Technical Overview of a Novel Hemoglobin Oxygen Affinity Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBT1118 is a potent and orally bioavailable small molecule that acts as an allosteric modifier of hemoglobin's affinity for oxygen.[1][2] It is a structural analog of voxelotor (B611706) and has been investigated for its therapeutic potential in conditions characterized by hypoxia and red blood cell sickling.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

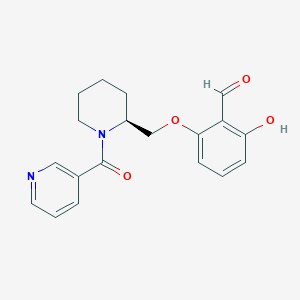

This compound is chemically identified as 2-hydroxy-6-[[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy]-benzaldehyde.[5]

-

IUPAC Name: 2-hydroxy-6-[[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy]-benzaldehyde

-

CAS Number: 1628799-51-8[2]

-

Molecular Formula: C₁₉H₂₀N₂O₄[2]

-

Molecular Weight: 340.379 g/mol [2]

-

SMILES: O=C(C1=CN=CC=C1)N2--INVALID-LINK--COC3=C(C(O)=CC=C3)C=O[1]

Mechanism of Action

This compound increases hemoglobin's affinity for oxygen through a specific and reversible mechanism. It covalently binds to the N-terminal valine of the α-chain of hemoglobin, forming an imine intermediate.[1][2][5] This binding event allosterically stabilizes the high-oxygen-affinity R-state conformation of hemoglobin, leading to a leftward shift in the oxygen-hemoglobin dissociation curve.[1][6] By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, this compound can mitigate the effects of hypoxia and inhibit the polymerization of sickle hemoglobin (HbS) in sickle cell disease.[3][7]

Mechanism of action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in murine models.

Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| Clearance (Blood) | 0.057 mL/min/kg | - |

| Clearance (Plasma) | 3.21 mL/min/kg | - |

| Volume of Distribution (Blood) | 0.072 L/kg | - |

| Volume of Distribution (Plasma) | 2.95 L/kg | - |

| Terminal Half-life (Blood) | 13.9 h | - |

| Terminal Half-life (Plasma) | 11.3 h | - |

| Absolute Bioavailability (Blood) | - | 45.8% |

| Absolute Bioavailability (Plasma) | - | 33.5% |

| RBC-to-Plasma Ratio | 51:1 | 34:1 |

| Data from Dufu et al., 2017.[5] |

Pharmacodynamic Effects of this compound on Hemoglobin Oxygen Affinity (P₅₀) in Mice

| Treatment Group | P₅₀ (mmHg) |

| Vehicle | 43 ± 1.1 |

| This compound (70 mg/kg, oral) | 18.3 ± 0.9 |

| This compound (140 mg/kg, oral) | 7.7 ± 0.2 |

| Data from Dufu et al., 2017.[6] |

Hematological Effects of Chronic this compound Treatment in Sickle Cell Disease Mice

| Parameter | Vehicle-Treated SCD Mice | This compound-Treated SCD Mice |

| Hemoglobin (g/dL) | 7.5 ± 0.5 | 9.9 ± 0.6 |

| Hematocrit (%) | 24 ± 2 | 32 ± 2 |

| Red Blood Cell Count (10¹²/L) | 5.4 ± 0.4 | 7.1 ± 0.5 |

| Reticulocyte Count (%) | 35 ± 5 | 20 ± 4 |

| Red Blood Cell Half-life (days) | 1.9 | 3.9 |

| P₅₀ (mmHg) | 31 | 18 |

| Hb Occupancy (%) | N/A | 43 ± 6.5 |

| Data from a study in Townes transgenic sickle cell disease (SCD) mice with chronic oral treatment for 24 days.[3] |

Key Experimental Protocols

In Vivo Hypoxia Tolerance Study in Mice

This protocol is based on the methodology described by Dufu et al. (2017).[6]

1. Animal Model:

-

Male C57BL/6J mice.

2. This compound Formulation and Administration:

-

This compound is formulated in a vehicle of dimethylacetamide, polyethylene (B3416737) glycol 400 (PEG400), and 40% Cavitron at a ratio of 1:5:4.[5]

-

Administer this compound via oral gavage at doses of 70 mg/kg or 140 mg/kg.[6] The control group receives the vehicle only.

3. Hypoxic Challenge:

-

Two hours after oral administration, place conscious animals in a restraining tube.

-

Ventilate with room air (21% O₂) for a 20-minute acclimatization period.

-

Induce hypoxia by stepwise decreases in the fraction of inspired oxygen (FiO₂) to 15%, 10%, and finally 5%.

-

Maintain each hypoxic level for 30 minutes.

-

To assess tolerance to severe hypoxia, maintain the 5% O₂ level for an additional 90 minutes.[6]

4. Physiological Monitoring:

-

Continuously monitor systemic and microcirculatory hemodynamics.

-

Measure arterial blood gases and interstitial tissue PO₂ at each oxygen level.

Chronic Treatment in a Sickle Cell Disease Mouse Model

This protocol is based on studies investigating the effects of this compound in Townes transgenic sickle cell disease (SCD) mice.[3]

1. Animal Model:

-

Homozygous Townes SCD mice (8-12 weeks old).[3]

2. This compound Formulation and Administration:

-

This compound is formulated in a 0.5% methylcellulose/phosphate buffer (pH 7.4) with 0.01% Tween-80.

-

Alternatively, this compound can be incorporated into laboratory chow.[8][9]

-

For oral gavage, administer this compound at a dose of 100 mg/kg twice daily for 14 to 24 days.[3]

3. Hematological Analysis:

-

Collect blood samples at baseline and at the end of the treatment period.

-

Measure complete blood counts, including hemoglobin, hematocrit, and red blood cell counts.

-

Determine reticulocyte counts to assess erythropoietic activity.

-

Measure red blood cell half-life to evaluate hemolysis.[3]

4. Pharmacodynamic Assessment:

-

Measure the P₅₀ of blood samples using a hemoximeter to determine the effect on hemoglobin oxygen affinity.[3]

-

Quantify this compound concentrations in blood to determine hemoglobin occupancy.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Hemoglobin modifier | Probechem Biochemicals [probechem.com]

- 3. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of the antisickling compound this compound on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]

GBT1118 as a Voxelotor Analog: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GBT1118, a potent Voxelotor (B611706) analog, for its application in sickle cell disease (SCD) research. This document details the core mechanism of action, comparative efficacy data, and comprehensive experimental protocols relevant to the study of these hemoglobin-oxygen affinity modulators.

Introduction: this compound as a Research Analog to Voxelotor

Voxelotor (Oxbryta®), a first-in-class sickle hemoglobin (HbS) polymerization inhibitor, has been approved for the treatment of SCD. It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of hemoglobin and delaying the polymerization of deoxygenated HbS.[1][2] this compound is a structural and functional analog of Voxelotor, developed for preclinical research to investigate the therapeutic potential and mechanisms of this class of compounds.[2][3][4] Due to its optimized pharmacokinetic properties in murine models, this compound allows for the achievement of target hemoglobin occupancy levels comparable to those observed in clinical trials with Voxelotor, making it an invaluable tool for in vivo and in vitro studies.[3]

Mechanism of Action: Allosteric Modification of Hemoglobin

Both this compound and Voxelotor are allosteric modifiers of hemoglobin. They bind reversibly to the N-terminal valine of the α-globin chain of hemoglobin, forming a Schiff base. This covalent modification stabilizes the high-oxygen-affinity R-state of hemoglobin, leading to a leftward shift in the hemoglobin-oxygen dissociation curve. By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, these compounds directly inhibit the primary pathogenic event in SCD: the polymerization of deoxygenated HbS. This, in turn, is expected to reduce red blood cell (RBC) sickling, improve RBC deformability, decrease hemolysis, and ultimately alleviate the downstream clinical manifestations of SCD.[2][4]

Comparative Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound and clinical trials of Voxelotor, providing a basis for comparing their efficacy.

Table 1: Effect on Hemoglobin Oxygen Affinity (P50)

| Compound | Model/Study Population | Dose/Concentration | Baseline P50 (mmHg) | Post-treatment P50 (mmHg) | Citation(s) |

| This compound | Wild-type Mice | 70 mg/kg (oral) | 43 ± 1.1 | 18.3 ± 0.9 | [5][6] |

| This compound | Wild-type Mice | 140 mg/kg (oral) | 43 ± 1.1 | 7.7 ± 0.2 | [5][6] |

| This compound | SCD Mice | 100 mg/kg (oral, twice daily for 24 days) | 31 | 18 | [6] |

| Voxelotor | SCD Patients (HOPE Trial) | 1500 mg (oral, once daily for 24 weeks) | Not explicitly stated in provided abstracts | Statistically significant decrease | [7] |

P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.

Table 2: Hematological and Rheological Effects

| Parameter | Compound | Model/Study Population | Treatment Details | Key Findings | Citation(s) |

| Hemolysis | This compound | SCD Mice | 100 mg/kg (oral, twice daily for 24 days) | Reduced markers of hemolysis (increased total Hb, RBC count, and Hct; reduced reticulocytes) | [6] |

| Voxelotor | SCD Patients (HOPE Trial) | 1500 mg (oral, once daily for 24 weeks) | Significantly reduced indirect bilirubin (B190676) and reticulocyte percentage | [7] | |

| RBC Deformability | This compound | SCD Mice | 4 g/kg in chow for 7 days | Improved EImax and EImin | [3] |

| Voxelotor | SCD Patients | In vitro | Improved RBC deformability | [2] | |

| RBC Sickling | This compound | SCD Mice | 100 mg/kg (oral, twice daily for 24 days) | Reduced ex vivo sickling under hypoxic conditions | [6] |

| Voxelotor | SCD Patients | In vitro | Prevents in vitro sickling | [8] |

EImax and EImin refer to the maximum and minimum elongation index, respectively, which are measures of red blood cell deformability.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and Voxelotor.

Measurement of Hemoglobin-Oxygen Affinity (P50)

This protocol describes the determination of the hemoglobin-oxygen dissociation curve and the P50 value using a Hemox Analyzer.

Materials:

-

Whole blood or red blood cell suspension

-

Hemox Analyzer (TCS Scientific)

-

Hemox solution (pH 7.4)

-

Compressed air (21% O2)

-

Pure nitrogen gas (0% O2)

-

Anticoagulant (e.g., EDTA)

Procedure:

-

Sample Preparation: Collect whole blood in tubes containing an anticoagulant. Dilute the blood sample (typically 1:100 to 1:200) in Hemox solution to a final hemoglobin concentration of approximately 3-5 g/dL.

-

Instrument Setup: Calibrate the Hemox Analyzer according to the manufacturer's instructions.

-

Oxygenation: Introduce the diluted blood sample into the measurement cuvette of the Hemox Analyzer. Equilibrate the sample with compressed air to achieve 100% oxygen saturation.

-

Deoxygenation: Initiate the deoxygenation process by introducing a continuous flow of pure nitrogen gas into the sample. The instrument will continuously monitor the partial pressure of oxygen (PO2) using a Clark-type electrode and the corresponding hemoglobin oxygen saturation (SO2) via dual-wavelength spectrophotometry.

-

Data Acquisition: The Hemox Analyzer will automatically record the PO2 and SO2 values throughout the deoxygenation process, generating a hemoglobin-oxygen dissociation curve.

-

P50 Determination: The P50 value, the PO2 at which hemoglobin is 50% saturated with oxygen, is automatically calculated by the instrument's software from the generated curve.

Red Blood Cell (RBC) Sickling Assay

This protocol describes a high-throughput imaging-based assay to quantify RBC sickling under hypoxic conditions.[9][10][11]

Materials:

-

Whole blood from SCD patients

-

Modified HEMOX solution (pH 7.4)

-

384-well plates

-

Hypoxia chamber or glove box

-

High-content imaging system (e.g., Opera Phenix)

-

2% glutaraldehyde (B144438) in phosphate (B84403) buffer

-

Test compounds (e.g., this compound, Voxelotor) and DMSO (vehicle control)

Procedure:

-

Sample Preparation: Dilute whole blood 1:1,000 in modified HEMOX solution.

-

Plate Seeding: Aliquot 20 µL of the diluted blood suspension into each well of a 384-well plate.

-

Compound Addition: Add the desired concentration of the test compound or DMSO to the appropriate wells.

-

Induction of Sickling: Place the plate in a hypoxia chamber at 37°C with a controlled atmosphere of 4% oxygen in nitrogen for 1 hour to induce sickling.[9]

-

Cell Fixation: After incubation, add 20 µL of 2% glutaraldehyde solution to each well to fix the cells in their current morphological state.

-

Imaging: Acquire images of the RBCs in each well using a high-content imaging system in brightfield and/or fluorescence channels.

-

Image Analysis: Utilize image analysis software to automatically quantify the morphology of thousands of RBCs per well. Classify cells as "sickled" or "normal" based on parameters such as shape, area, and aspect ratio.

-

Data Analysis: Calculate the percentage of sickled cells for each condition and determine the inhibitory effect of the test compounds.

In Vitro Hemolysis Assay

This protocol describes a method to assess the hemolytic potential of a compound on RBCs.[12][13][14][15][16]

Materials:

-

Whole blood

-

Phosphate-buffered saline (PBS)

-

Test compound solutions at various concentrations

-

Triton X-100 (positive control for 100% hemolysis)

-

DMSO (vehicle control)

-

Microcentrifuge tubes or 96-well plates

-

Spectrophotometer or plate reader

Procedure:

-

RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the RBCs three times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired hematocrit (e.g., 2%).

-

Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with the test compound solutions, vehicle control, positive control (Triton X-100), and a negative control (PBS alone).

-

Incubation: Incubate the samples at 37°C for a specified period (e.g., 1-3 hours), with gentle mixing every 30 minutes.[16]

-

Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new plate or cuvette. Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).

-

Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizations

Signaling Pathway of this compound/Voxelotor

Caption: Mechanism of action of this compound and Voxelotor in preventing HbS polymerization.

Experimental Workflow for In Vivo Hemodynamic Assessment in Mice

Caption: Workflow for assessing the in vivo effects of this compound on hemodynamics in a mouse model of hypoxia.

References

- 1. Sickle Cell Imaging Flow Cytometry Assay (SIFCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]

- 4. e-century.us [e-century.us]

- 5. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. reframeDB [reframedb.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High-Throughput Assay to Screen Small Molecules for Their Ability to Prevent Sickling of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10) - PMC [pmc.ncbi.nlm.nih.gov]

GBT1118: A Deep Dive into its Role in Augmenting Hemoglobin's Oxygen Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GBT1118, an allosteric modulator of hemoglobin, detailing its mechanism of action in increasing oxygen affinity and its therapeutic potential, particularly in the context of sickle cell disease (SCD). This document synthesizes key preclinical findings, outlines experimental methodologies, and presents quantitative data to offer a thorough understanding of this compound's pharmacological profile.

Core Mechanism of Action: Stabilizing the Oxygenated State

This compound is a small molecule that reversibly binds to the N-terminal α-chain of hemoglobin (Hb).[1][2] This binding is covalent and occurs via an imine intermediate with the N-terminal valine.[3] By binding to this specific site, this compound allosterically stabilizes the R-state (oxyhemoglobin) conformation of the hemoglobin tetramer, thereby increasing its affinity for oxygen. This stabilization shifts the equilibrium of the hemoglobin tetramer towards the oxygenated form, even at lower oxygen partial pressures.

The primary consequence of this increased oxygen affinity is a leftward shift in the hemoglobin-oxygen dissociation curve, which is quantified by a decrease in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).[4][5][6] In the context of sickle cell disease, by maintaining a higher proportion of hemoglobin in the oxygenated state, this compound directly inhibits the polymerization of sickle hemoglobin (HbS), which is the primary pathological event in SCD.[7][8] This reduction in HbS polymerization prevents the characteristic sickling of red blood cells (RBCs), thereby mitigating downstream complications such as hemolysis, vaso-occlusion, and chronic organ damage.[2][9]

Quantitative Data on the Efficacy of this compound

Preclinical studies in mouse models of sickle cell disease and hypoxia have demonstrated the dose-dependent effects of this compound on various hematological and physiological parameters.

Table 1: Effect of this compound on Hemoglobin Oxygen Affinity (p50) in Mice

| Animal Model | This compound Dose | Route of Administration | p50 (mmHg) | Percent Change from Control | Reference |

| Wild-type Mice | 70 mg/kg | Oral | 18.3 ± 0.9 | -57.4% | [4] |

| Wild-type Mice | 140 mg/kg | Oral | 7.7 ± 0.2 | -82.1% | [4] |

| SCD Mice | Chronic Oral | Oral (in chow) | 18 | -41.9% | [6] |

| SCD Mice | 10 mg/kg (single dose) | Oral | 21.3 ± 1.1 (1h post) | -32.2% |

Control p50 in wild-type mice was 43 ± 1.1 mmHg and in SCD mice was 31 mmHg.

Table 2: Hematological and Physiological Effects of this compound in SCD Mice

| Parameter | Treatment Group | Value | Percent Change from Control | Reference |

| Hemoglobin (g/dL) | Control | 7.5 ± 0.3 | N/A | [10] |

| This compound (6 weeks) | 9.8 ± 0.5 | +30.7% | [10] | |

| This compound (12 weeks) | 10.1 ± 0.4 | +34.7% | [10] | |

| Reticulocyte Count (x109/L) | Control | 750 ± 50 | N/A | [10] |

| This compound (12 weeks) | 450 ± 40 | -40.0% | [10] | |

| Hematocrit (%) | Control | 24.5 ± 1.2 | N/A | [6] |

| This compound (chronic) | 32.6 ± 1.5 | +33.1% | [6] | |

| Hb Occupancy (%) | This compound (6 weeks) | 33 ± 2 | N/A | [10] |

| This compound (12 weeks) | 28 ± 2 | N/A | [10] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Measurement of Hemoglobin Oxygen Affinity (p50)

Principle: The p50 value is determined by generating an oxygen-hemoglobin equilibrium curve (OEC). This can be achieved using various methods, including spectrophotometric analysis of blood samples under controlled oxygen tensions.

Protocol (General):

-

Blood Sample Preparation: Whole blood is collected in an anticoagulant (e.g., sodium heparin). For in vitro studies, blood can be incubated with varying concentrations of this compound. For in vivo studies, blood is drawn from treated animals.

-

Instrumentation: A specialized instrument, such as a Hemox Analyzer, is commonly used. This instrument allows for the precise control of oxygen partial pressure in the blood sample while continuously measuring oxygen saturation via spectrophotometry.

-

OEC Generation: The blood sample is first fully oxygenated (saturated with compressed air) and then deoxygenated with an inert gas (e.g., pure nitrogen). The instrument records the changes in absorbance at specific wavelengths to calculate the percentage of oxyhemoglobin as the partial pressure of oxygen decreases.

-

p50 Determination: The p50 value is the oxygen tension at which the hemoglobin is 50% saturated. This value is derived from the generated OEC. The data can also be used to calculate the Hill coefficient, which describes the cooperativity of oxygen binding.

In Vitro Red Blood Cell (RBC) Sickling Assay

Principle: This assay quantifies the extent of RBC sickling under hypoxic conditions and assesses the ability of compounds like this compound to inhibit this process.

Protocol (General):

-

RBC Preparation: Blood from individuals with sickle cell disease is washed to remove plasma and white blood cells. The RBCs are then resuspended in a buffer.

-

Compound Incubation: The RBC suspension is incubated with this compound or a vehicle control for a specified period.

-

Induction of Hypoxia: The RBC suspension is subjected to a low-oxygen environment (e.g., 2-4% oxygen) for a set duration to induce sickling. This can be achieved in a hypoxic chamber or by using oxygen-scavenging chemicals.

-

Fixation: After the hypoxic incubation, the RBCs are fixed with a reagent like glutaraldehyde (B144438) to preserve their morphology.

-

Microscopy and Image Analysis: The fixed RBCs are visualized using light microscopy. The percentage of sickled cells is determined by manual counting or through automated image analysis software, which can quantify cell shape parameters.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Mice

Principle: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on biological markers over time.

Protocol (General):

-

Animal Dosing: this compound is administered to mice, typically via oral gavage or by incorporating it into their chow.[2]

-

Sample Collection: At various time points post-dosing, blood samples are collected.

-

Pharmacokinetic Analysis: The concentration of this compound in the blood is measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This data is used to determine key PK parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC).

-

Pharmacodynamic Analysis: The collected blood samples are also used to measure pharmacodynamic markers, such as p50 and hemoglobin occupancy, to correlate drug concentration with its biological effect.

Conclusion and Future Directions

This compound has been extensively characterized as a potent allosteric modulator of hemoglobin that effectively increases oxygen affinity. Preclinical data strongly support its mechanism of action in inhibiting HbS polymerization and ameliorating the pathophysiology of sickle cell disease in mouse models. The experimental protocols outlined provide a framework for the continued investigation of this compound and other next-generation hemoglobin oxygen affinity modulators. Future research should focus on long-term efficacy and safety studies, as well as the potential for combination therapies to further improve outcomes for individuals with sickle cell disease and other hemoglobinopathies.

References

- 1. droracle.ai [droracle.ai]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is <em>p</em>50 [acutecaretesting.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines for routine measurement of blood hemoglobin oxygen affinity. IFCC Scientific Division, Committee on pH, Blood Gases, and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement of hemolytic anemia with this compound is renoprotective in transgenic sickle mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]

An In-depth Technical Guide to the Pathophysiological Effects of GBT1118 in Sickle Cell Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sickle Cell Disease (SCD) is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Upon deoxygenation, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This primary event triggers a cascade of downstream pathophysiological consequences, including chronic hemolytic anemia, vaso-occlusion, inflammation, and progressive multi-organ damage. GBT1118, a potent, orally active allosteric modifier of hemoglobin oxygen affinity and an analog of the FDA-approved drug voxelotor (B611706), represents a targeted therapeutic strategy that directly inhibits the root cause of SCD: HbS polymerization. This guide provides a comprehensive technical overview of this compound's mechanism of action, its multifaceted effects on SCD pathophysiology, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Allosteric Modification of Hemoglobin

This compound functions by increasing hemoglobin's affinity for oxygen.[1][2][3] It binds covalently and reversibly to the N-terminal valine of the α-globin chain of hemoglobin.[4] This binding stabilizes hemoglobin in the high-oxygen-affinity R-state, thereby reducing the concentration of deoxygenated HbS, which is the prerequisite for polymerization.[1][5] By inhibiting the initial polymerization event, this compound prevents the sickling of red blood cells and mitigates its downstream pathological sequelae.[1][6]

Caption: this compound stabilizes HbS in the oxygenated state, inhibiting polymerization.

Effects on Core SCD Pathophysiology

The primary action of this compound—inhibiting HbS polymerization—initiates a cascade of beneficial downstream effects that address multiple facets of SCD pathology.

Inhibition of RBC Sickling and Improvement of RBC Health

By increasing hemoglobin's oxygen affinity, this compound directly reduces the concentration of deoxygenated HbS, the substrate for polymerization.[1] This leads to a marked reduction in RBC sickling under hypoxic conditions.[1] Preventing sickling preserves the structural integrity and flexibility of the RBC membrane. Studies have shown that this compound protects RBCs from hypoxia-induced membrane damage, as measured by mechanical fragility, and this effect may involve mechanisms beyond simply increasing oxygen affinity.[5][7] This improvement in RBC health translates to a longer lifespan in circulation.

Amelioration of Hemolysis and Anemia

Chronic hemolysis is a hallmark of SCD, resulting from the premature destruction of fragile, sickled RBCs. By preventing sickling and improving RBC membrane integrity, this compound significantly reduces hemolysis.[1][6] This is evidenced by improvements in key hematological parameters and a reduction in markers of hemolysis like total bilirubin.[6] The reduction in hemolysis and the extended RBC lifespan lead to a significant and sustained increase in total hemoglobin (Hb) concentrations and hematocrit (Hct), thereby ameliorating the chronic anemia characteristic of SCD.[1][2][3]

Impact on Organ-Specific Pathophysiology

The benefits of this compound extend to mitigating end-organ damage, a major source of morbidity and mortality in SCD.

-

Hepatopathy: In SCD mouse models, this compound treatment reduces hemolysis, iron overload, inflammation, fibrosis, apoptosis, and ferroptosis in the liver, leading to an overall amelioration of sickle hepatopathy.[6][8]

-

Splenomegaly: Sequestration of sickled RBCs leads to splenomegaly. This compound treatment in mice has been shown to reduce spleen weight and size, consistent with reduced sickling and hemolysis.[6]

-

Bone Disease: this compound has demonstrated a capacity to rescue some parameters of bone loss in SCD mice, including improvements in trabecular bone volume, thickness, and tissue mineral density.[9][10]

-

Hypoxia Tolerance: By increasing the oxygen-carrying capacity and improving oxygen loading in the lungs, this compound improves tolerance to severe hypoxia.[1][2][11]

Caption: Downstream pathophysiological effects of this compound treatment in SCD.

Quantitative Data Summary

The effects of this compound have been quantified in preclinical studies, primarily using the Townes transgenic sickle cell mouse model.

Table 1: Hematological and Oxygen Affinity Parameters in SCD Mice

| Parameter | Vehicle/Control | This compound Treated | Percent Change | Reference(s) |

| P50 (mmHg) | ~31 | ~18 | ~42% Decrease | [1][2][3] |

| Hemoglobin (g/dL) | Varies by study | Significant Increase | - | [1][6][12] |

| Hematocrit (%) | ~28 | ~37 | ~33% Increase | [2][3] |

| RBC Count | Varies by study | Significant Increase | - | [1][6] |

| Reticulocytes | Elevated | Reduced | - | [1] |

| RBC Half-life (days) | ~1.9 | ~3.9 | ~105% Increase | [1] |

Table 2: RBC Deformability (Ektacytometry) in SCD Mice

| Parameter | Vehicle/Control | This compound Treated | Effect | Reference(s) |

| EImax (Maximal Elongation) | Baseline | Increased | Improved deformability | [12] |

| EImin (Minimal Elongation) | Baseline | Increased | Improved deformability under hypoxia | [12] |

| **Point of Sickling (PoS, pO₂) ** | Baseline | Decreased | RBCs tolerate lower O₂ before sickling | [12] |

Key Experimental Protocols

The characterization of this compound's effects relies on a set of specialized in vivo and ex vivo assays.

Animal Model and Drug Administration

-

Model: Studies predominantly utilize the Townes transgenic mouse model (HbSS), which recapitulates many features of human SCD.[1][6]

-

Administration: For chronic studies, this compound is often incorporated into laboratory chow to ensure consistent administration.[6][13] For acute or pharmacokinetic studies, oral gavage is used, with this compound formulated in vehicles like 0.5% methylcellulose (B11928114) or a mix of dimethylacetamide-polyethylene glycol.[1][14]

Measurement of Hemoglobin Oxygen Affinity

-

Technique: Oxygen Equilibrium Curves (OECs) are generated to determine the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).

-

Protocol: Whole blood samples are diluted in a TES buffer at 37°C and analyzed using a Hemox Analyzer. The sample is first saturated with compressed air (21% O₂) and then deoxygenated with pure nitrogen. Absorbance is recorded as a function of sample pO₂ to plot the OEC and calculate the P50.[1]

RBC Deformability and Sickling Analysis

-

Technique: Oxygen gradient ektacytometry is used to measure RBC deformability across a range of oxygen concentrations.

-

Protocol: This technique measures the change in RBC elongation (deformability) as the partial pressure of oxygen is gradually reduced. Key outputs include the maximal elongation index (EImax) under normoxic conditions, the minimal elongation index (EImin) under hypoxic conditions, and the Point of Sickling (PoS), which is the pO₂ at which deformability begins to decline sharply due to HbS polymerization.[12][13]

Hypoxia Challenge

-

Objective: To assess the in vivo efficacy of this compound in improving tolerance to systemic hypoxia.

-

Protocol: Anesthetized or conscious, instrumented mice are subjected to stepwise decreases in the fraction of inspired oxygen (FIO₂), for example, from 21% down to 15%, 10%, and 5% O₂.[1][14] During the challenge, key physiological parameters such as arterial oxygen saturation (SaO₂), blood pressure, heart rate, and cerebral/tissue oxygenation are monitored to assess tolerance and survival.[1][11]

Caption: Preclinical experimental workflow for evaluating this compound in SCD mice.

Conclusion

This compound serves as a prime exemplar of a targeted therapeutic designed to inhibit the fundamental pathophysiology of Sickle Cell Disease. By allosterically increasing hemoglobin's affinity for oxygen, it effectively prevents the polymerization of HbS. This primary mechanism translates into a cascade of clinically relevant benefits, including a profound reduction in RBC sickling and hemolysis, a subsequent amelioration of chronic anemia, and protective effects against end-organ damage. The quantitative data from preclinical studies robustly support this mechanism and demonstrate significant improvements in hematological and rheological parameters. The detailed experimental protocols provide a framework for the continued investigation and development of hemoglobin modifiers as a cornerstone of SCD therapy.

References

- 1. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] this compound, a Voxelotor Analog, Ameliorates Hepatopathy in Sickle Cell Disease | Semantic Scholar [semanticscholar.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Effects of this compound, a voxelotor analog, on bone disease in sickle cell disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]

- 13. Rheological Impact of this compound Cessation in a Sickle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]

GBT1118 and Hypoxia Tolerance: A Technical Overview of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBT1118, an allosteric modifier of hemoglobin, has emerged as a promising therapeutic agent for conditions characterized by hypoxia. This technical guide synthesizes the findings from key preliminary studies investigating the efficacy of this compound in enhancing hypoxia tolerance. The primary mechanism of this compound involves increasing hemoglobin's affinity for oxygen, which leads to improved oxygen loading in the lungs and subsequent delivery to tissues under hypoxic conditions.[1][2] This document provides a detailed examination of the experimental data, methodologies, and the underlying physiological pathways affected by this compound.

Core Mechanism of Action

This compound is an orally bioavailable compound that binds covalently and reversibly to the N-terminal valine of the alpha-chain of hemoglobin.[3][4] This binding allosterically modulates the hemoglobin molecule, shifting the oxygen-hemoglobin dissociation curve to the left. The result is a lower P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated—indicating a higher affinity of hemoglobin for oxygen.[1][5] This increased affinity enhances oxygen uptake in the pulmonary capillaries, particularly in low-oxygen environments, leading to higher arterial oxygen saturation (SaO2) and improved oxygen delivery to peripheral tissues.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in murine models of hypoxia.

Table 1: Pharmacodynamic Effects of this compound on Hemoglobin-Oxygen Affinity

| Species/Model | This compound Dose | Route of Administration | P50 (mmHg) | Hemoglobin Occupancy | Reference |

| Mice | 70 mg/kg | Oral | 18.3 ± 0.9 (from 43 ± 1.1) | ~32% | [1] |

| Mice | 140 mg/kg | Oral | 7.7 ± 0.2 (from 43 ± 1.1) | ~54% | [1] |

| Mice | 10 mg/kg | Intravenous | 31.6 (from 38) | Not Reported | [1] |

| Mice | 100 mg/kg | Oral | 13.6 (from 38) | Not Reported | [1] |

| Sickle Cell Disease (SCD) Mice | Chronic Treatment | Oral | 18 (from 31) | 43 ± 6.5% | [7] |

| Murine Acute Lung Injury Model | 70 mg/kg | Oral | 27 (from 40) | 19% | [8] |

| Murine Acute Lung Injury Model | 140 mg/kg | Oral | 23 (from 40) | 27% | [8] |

Table 2: Physiological Effects of this compound During Hypoxia in Mice

| Parameter | Hypoxic Condition | This compound Dose | Control Group | This compound-Treated Group | Reference |

| Arterial O2 Saturation (SaO2) | 5% O2 | 70 mg/kg | ~40% | 57% (16% increase relative to control) | [1][6] |

| Arterial O2 Saturation (SaO2) | 5% O2 | 140 mg/kg | ~40% | 80% (40% increase relative to control) | [1][6] |

| Mean Arterial Pressure (MAP) | 5% O2 | Not specified | ~50 mmHg | Sustained at a higher level | [6][9] |

| Heart Rate (HR) | 5% O2 | Not specified | ~375 bpm | Sustained at a higher level | [6][9] |

| Arterial pH | Hypoxia | 70 mg/kg & 140 mg/kg | Decreased | Prevented acidosis | [1] |

| Lactate (B86563) Concentration | Hypoxia | 70 mg/kg & 140 mg/kg | Increased | Prevented accumulation | [1] |

| Tolerance to 5% O2 Hypoxia (2 hours) | 5% O2 | 70 mg/kg | Not specified | 17% survival | [1] |

| Tolerance to 5% O2 Hypoxia (2 hours) | 5% O2 | 140 mg/kg | Not specified | 83% survival | [1] |

| Cortical O2 Tension (SCD Mice) | Hypoxia | Chronic Treatment | Decreased | Improved | [7][10][11] |

| Hematocrit (SCD Mice) | Chronic Treatment | Chronic Treatment | Not specified | 33% increase | [7][10][11] |

Key Experimental Protocols

Acute Hypoxia Tolerance in Awake-Instrumented Mice

-

Animal Model: Male C57BL/6J mice.[7] Animals are instrumented with arterial catheters for blood sampling and blood pressure monitoring, and a dorsal skinfold window chamber for microcirculation studies.[1]

-

Drug Administration: this compound is formulated in a vehicle of dimethylacetamide, PEG-400, and Cavitron (1:5:4 ratio) and administered orally at doses of 70 mg/kg or 140 mg/kg.[1] Control animals receive the vehicle alone.

-

Hypoxia Protocol: Two hours after drug or vehicle administration, conscious animals are placed in a restraining tube.[1] They are exposed to a stepwise decrease in inspired oxygen concentration: 21% O2 (baseline, 20 min), 15% O2 (15 min), 10% O2 (15 min), and finally 5% O2.[1] To assess tolerance, animals are maintained at 5% O2 for an additional 1.5 hours.[1]

-

Measurements: Systemic and microcirculatory hemodynamics, arterial blood gases (PaO2, PaCO2, pH), lactate levels, and interstitial tissue PO2 are measured at each oxygen level.[1] P50 is determined from blood samples at the end of the experiment.[12] Tolerance is defined by the ability to maintain a mean arterial pressure above 60 mmHg.[12]

Hypoxia Tolerance in a Sickle Cell Disease (SCD) Mouse Model

-

Animal Model: Townes transgenic sickle cell disease (SCD) mice, which mimic human homozygous SCD.[7]

-

Drug Administration: For chronic studies, SCD mice are treated with 100 mg/kg this compound orally twice a day for 14 or 24 days.[7] For acute studies, a single oral dose of 100 mg/kg is administered one hour before the experiment.[7]

-

Hypoxia Protocols:

-

Protocol 1 (Systemic and Cerebral Oxygenation): Mice are subjected to 15 minutes of normoxia (21% FiO2) followed by 15 minutes of hypoxia (10% FiO2). Measurements of cardiac output, blood gases, and cerebral oxygenation are taken.[7]

-

Protocol 2 (Hypoxia Tolerance): Mice are exposed to 5% decrements of FiO2 (21%, 15%, 10%, and 5% O2) for 15 minutes at each level. Tolerance to 5% O2 is evaluated over a 15-minute period.[7]

-

-

Measurements: Brain tissue oxygenation, blood pressure, heart rate, and blood gases are measured.[7][10]

Hypoxyprobe Staining for Tissue Hypoxia

-

Procedure: To assess tissue hypoxia, mice are injected intraperitoneally with pimonidazole (B1677889) HCl (Hypoxyprobe) at 60 mg/kg, 1.5 hours before sample collection while in the hypoxic environment.[8]

-

Analysis: Tissues (e.g., brain, heart, kidney, liver) are harvested, fixed, and stained using an FITC-conjugated monoclonal antibody against pimonidazole adducts.[1][8] The intensity of the staining is quantified to determine the extent of tissue hypoxia.[8]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for this compound in increasing hypoxia tolerance.

Caption: Experimental workflow for assessing hypoxia tolerance in mice.

Caption: High-level overview of signaling in response to hypoxia and this compound's impact.

Conclusion

The preliminary studies on this compound provide compelling evidence for its efficacy in improving tolerance to severe hypoxia. By increasing hemoglobin's affinity for oxygen, this compound enhances arterial oxygen saturation, preserves cardiovascular function, and reduces metabolic acidosis and tissue hypoxia in animal models.[1] These findings suggest that pharmacological modification of hemoglobin-oxygen affinity is a viable therapeutic strategy for conditions associated with hypoxemia, such as acute lung injury and sickle cell disease.[8][10][13] Further research is warranted to translate these promising preclinical results into clinical applications for patients suffering from hypoxic insults.

References

- 1. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound | Hemoglobin modifier | Probechem Biochemicals [probechem.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

GBT1118: A Deep Dive into its Impact on Red Blood Cell Membrane Integrity and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GBT1118, a structural and functional analog of voxelotor (B611706), is an allosteric modifier of hemoglobin that has demonstrated significant potential in mitigating the pathophysiology of sickle cell disease (SCD). By binding to the N-terminal valine of the α-globin chain of hemoglobin, this compound increases hemoglobin's affinity for oxygen. This primary mechanism of action inhibits the polymerization of deoxygenated sickle hemoglobin (HbS), the central event in the molecular pathogenesis of SCD. The inhibition of HbS polymerization leads to a cascade of beneficial downstream effects on the red blood cell (RBC) membrane, improving its integrity, deformability, and survival. This technical guide synthesizes the current understanding of this compound's impact on the RBC membrane, presenting key quantitative data, outlining experimental methodologies, and visualizing its mechanism and effects.

Core Mechanism of Action: Allosteric Modification of Hemoglobin

This compound acts as a potent allosteric modifier of hemoglobin-oxygen affinity.[1] It covalently and reversibly binds to the N-terminal valine of the α-globin chain, stabilizing hemoglobin in the high-oxygen-affinity R-state.[2] This shift in equilibrium reduces the concentration of deoxygenated hemoglobin, the substrate for HbS polymerization.[3][4]

Caption: Mechanism of this compound Action on HbS.

Quantitative Impact on Hematological and Red Blood Cell Parameters

Chronic administration of this compound in preclinical models of SCD has demonstrated significant improvements in key hematological and RBC biophysical parameters.

Table 1: Hematological Improvements with this compound Treatment in SCD Mice

| Parameter | Control (SCD Mice) | This compound-Treated (SCD Mice) | Percentage Change | Reference |

| Hemoglobin (g/dL) | ~8.5 | >10.5 | ~23.5% increase | [4] |

| Red Blood Cell Count (106/µL) | Undisclosed | Increased | Significant Increase | [3][4] |

| Hematocrit (%) | Undisclosed | Increased | Significant Increase | [3][4] |

| Reticulocyte Count | Elevated | Reduced | Significant Reduction | [4] |

| Total Bilirubin | Elevated | Reduced | Significant Reduction | [3] |

| RBC Half-life (days) | 1.9 (median) | 3.9 (median) | ~105% increase | [4] |

Table 2: Effects of this compound on Hemoglobin-Oxygen Affinity and RBC Deformability

| Parameter | Condition | Control | This compound-Treated | Reference |

| P50 (mmHg) | Normoxia | 31 | 18 | [4] |

| 70 mg/kg dose | 43 ± 1.1 | 18.3 ± 0.9 | [5][6] | |

| 140 mg/kg dose | 43 ± 1.1 | 7.7 ± 0.2 | [5][6] | |

| Elongation Index (EImax) | Normoxia | Undisclosed | Increased | [7] |

| Elongation Index (EImin) | Hypoxia | Undisclosed | Increased | [7] |

| Point of Sickling (PoS) | Hypoxia | Undisclosed | Decreased | [7] |

Impact on Red Blood Cell Membrane Properties

Beyond preventing HbS polymerization, this compound exerts direct and indirect protective effects on the RBC membrane.

Inhibition of Hypoxia-Induced Membrane Damage

Studies have shown that this compound protects RBCs from membrane damage induced by severe hypoxia.[2][8] This effect is not solely attributed to the increase in hemoglobin-oxygen affinity, suggesting alternative mechanisms may be at play.[2][8][9]

Caption: Workflow for Assessing this compound's Protective Effect.

Modulation of Cation Transport and Cell Hydration

This compound has been shown to inhibit key cation transport pathways in sickle RBCs, including the Gardos channel and KCl cotransport (KCC).[10] The inhibition of these pathways, which are responsible for RBC dehydration, leads to increased cell hydration.[10] This is a crucial benefit as cellular dehydration increases the intracellular concentration of HbS, thereby promoting its polymerization.

Caption: this compound's Influence on RBC Ion Channels.

Reduction in Hemolysis

A direct consequence of improved membrane stability and reduced sickling is a significant decrease in hemolysis.[3][4] this compound treatment leads to lower levels of plasma cell-free hemoglobin and bilirubin, markers of intravascular and extravascular hemolysis, respectively.[3][11]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies are summarized below.

Measurement of Hemoglobin-Oxygen Affinity (P50)

-

Principle: To determine the partial pressure of oxygen at which hemoglobin is 50% saturated.

-

Methodology: Hemox-Analyzer or similar instrumentation is typically used. Whole blood is equilibrated with varying oxygen concentrations, and the corresponding hemoglobin saturation is measured spectrophotometrically to generate an oxygen-hemoglobin dissociation curve.

Red Blood Cell Deformability and Point of Sickling (PoS)

-

Principle: To assess the ability of RBCs to elongate under shear stress and to identify the oxygen tension at which sickling-induced rigidity begins.

-

Methodology: Ektacytometry is the gold standard. A laser diffraction viscometer (e.g., Lorrca MaxSis) subjects a suspension of RBCs to a controlled oxygen gradient and shear stress. The diffraction pattern of the laser passing through the cells provides a measure of their elongation (Elongation Index, EI). The PoS is the oxygen pressure at which the EI begins to drop sharply.

In Vitro Sickling Assay

-

Principle: To visually quantify the percentage of sickled cells under hypoxic conditions.

-

Methodology: Red blood cells are incubated in a low-oxygen environment (e.g., 2% oxygen) for a defined period. The cells are then fixed, and the morphology of a large population of cells is assessed microscopically to determine the percentage of sickled versus normal-shaped cells.

Red Blood Cell Mechanical Fragility

-

Principle: To measure the susceptibility of RBCs to lysis under mechanical stress.

-

Methodology: A proprietary system involving an electromagnetic bead mill and fiberoptic spectrophotometry is used.[8] RBCs are subjected to controlled mechanical stress, and the resulting hemolysis is quantified.

Cation Transport Assays

-

Principle: To measure the activity of specific ion transport pathways (e.g., Gardos channel, KCC).

-

Methodology: Ion flux studies are performed using radioactive tracers (e.g., 86Rb+ as a congener for K+). The rate of tracer efflux from RBCs is measured under conditions that specifically activate or inhibit the transporter of interest.

Conclusion and Future Directions

This compound demonstrates a multifaceted beneficial effect on the red blood cells of individuals with sickle cell disease. Its primary mechanism of increasing hemoglobin-oxygen affinity directly counteracts the root cause of RBC sickling. The consequent improvements in membrane stability, deformability, and hydration collectively contribute to a reduction in hemolysis and an overall healthier RBC population. These preclinical findings with this compound, an analog of the FDA-approved drug voxelotor, underscore the therapeutic potential of this class of compounds.

Future research should focus on elucidating the precise molecular interactions between this compound and RBC membrane components to fully understand its membrane-stabilizing effects that may be independent of its action on hemoglobin. Further investigation into the long-term impacts on organ function and the potential for combination therapies will be crucial in optimizing the clinical application of hemoglobin allosteric modifiers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]

- 8. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. The effect of the antisickling compound this compound on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

foundational research on GBT1118 and acute lung injury

An In-Depth Technical Guide on the Foundational Research of GBT1118 in Acute Lung Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and systemic hypoxemia. Despite advances in supportive care, mortality rates remain high, underscoring the urgent need for novel therapeutic strategies. One such emerging approach targets the improvement of oxygen transport and delivery to tissues. This compound, a potent allosteric modifier of hemoglobin, has been investigated for its potential therapeutic effects in the context of ALI. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound in a murine model of acute lung injury, focusing on its mechanism of action, experimental validation, and key quantitative outcomes.

This compound is a small molecule that binds to hemoglobin and increases its affinity for oxygen.[1][2] This mechanism is designed to enhance oxygen uptake in the lungs, particularly under conditions of pulmonary dysfunction, and subsequently improve oxygen delivery to hypoxic tissues.[3][4] The primary hypothesis underpinning its use in ALI is that by improving systemic oxygenation, this compound can mitigate the severe consequences of hypoxemia and improve survival, potentially independent of direct anti-inflammatory effects.[5]

Experimental Protocols

The primarily utilized a "two-hit" mouse model designed to mimic the clinical scenario of ALI followed by severe hypoxemia.[5]

Animal Model and Induction of Acute Lung Injury

-

Animal Strain: C57BL/6 mice are commonly used for this model.[6][7]

-

ALI Induction: Acute lung injury is induced via intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.[6][7]

-

Mice are anesthetized, and a small incision is made to expose the trachea.

-

A solution of LPS in sterile saline (e.g., 0.5 mg/kg) is instilled directly into the trachea using a catheter.[7]

-

Control animals receive an equal volume of sterile saline.

-

The incision is closed, and the animals are allowed to recover for 24 hours to allow for the development of lung injury.[5]

-

This compound Formulation and Administration

-

Formulation: this compound is formulated for oral administration. A common formulation consists of this compound in dimethylacetamide, polyethylene (B3416737) glycol 400 (PEG400), and 40% cavitron in a 1:5:4 ratio.[8] The vehicle control consists of the same formulation without this compound.

-

Administration: A single oral dose of this compound is administered to the mice 24 hours after LPS instillation.[5] Commonly studied doses include a low dose of 70 mg/kg and a high dose of 140 mg/kg.[5]

Hypoxic Challenge

-

Following this compound or vehicle administration, mice are placed in a hypoxic chamber.

-

The oxygen concentration is typically lowered to 5% or 10% to induce severe hypoxemia.[5]

-

Animals are monitored for survival and severity of illness over a defined period (e.g., 4 hours).[5]

Outcome Measures

-

Survival and Severity of Illness: Survival is monitored over the course of the hypoxic challenge. The severity of illness can be assessed using a scoring system that evaluates posture, activity, and respiratory rate.[5]

-

Oxygen Saturation (SpO2): Peripheral oxygen saturation is measured non-invasively using a pulse oximeter.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

At the end of the experiment, mice are euthanized, and the lungs are lavaged with sterile saline.[9][10]

-

The collected BAL fluid is centrifuged to separate the cellular components from the supernatant.[9]

-

The supernatant is analyzed for total protein concentration as a measure of alveolar-capillary permeability.[5]

-

Levels of inflammatory cytokines such as IL-1β, TNF-α, and macrophage inflammatory protein-1α (MIP-1α) are quantified using ELISA.[5]

-

The cell pellet is resuspended, and total and differential cell counts (e.g., neutrophils, macrophages) are performed.[9]

-

-

Histological Analysis:

-

Lungs are harvested, fixed in formalin, and embedded in paraffin.[7]

-

Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of lung injury, including edema, inflammation, and alveolar damage.[7]

-

-

Tissue Hypoxia Measurement (Hypoxyprobe™ Staining):

-

To assess tissue hypoxia, mice are injected with a pimonidazole (B1677889) hydrochloride solution (Hypoxyprobe™) prior to euthanasia.[11][12]

-

Pimonidazole forms adducts in hypoxic tissues (pO2 < 10 mmHg).[11]

-

Liver and kidney tissues are harvested, sectioned, and stained with a specific monoclonal antibody against pimonidazole adducts.[5][11]

-

The intensity of the staining is quantified to determine the extent of tissue hypoxia.[5]

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational study by Dufu et al. (2018) on this compound in a murine model of LPS-induced ALI with subsequent hypoxia.

Table 1: Effect of this compound on Survival and Severity of Illness in Mice with LPS-Induced ALI Exposed to 5% Hypoxia [5]

| Treatment Group | Dose | Mortality Rate (%) |

| Vehicle Control | - | 47% |

| This compound | 70 mg/kg | 22% |

| This compound | 140 mg/kg | 13% |

Table 2: Effect of this compound on Arterial Oxygen Saturation (SpO2) during Hypoxia [5]

| Treatment Group | Mean SpO2 over 4h of Hypoxia |

| Vehicle Control | Significantly lower |

| This compound | Sustained significant increase |

Table 3: Effect of this compound on Markers of Lung Injury and Inflammation [5]

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| BAL Total Protein | No significant difference | No significant difference | No significant difference |

| BAL Total Inflammatory Cells | No significant difference | No significant difference | No significant difference |

| BAL IL-1β Concentration | No significant difference | No significant difference | No significant difference |

| BAL TNF-α Concentration | No significant difference | No significant difference | No significant difference |

| BAL MIP-1α Concentration | - | - | Reduced |

| Histological Lung Injury Score | No significant difference | No significant difference | No significant difference |

Table 4: Effect of High-Dose this compound on Tissue Hypoxia [5]

| Tissue | Vehicle Control | This compound (140 mg/kg) | P-value |

| Kidney Hypoxyprobe Staining Intensity | - | Significantly attenuated | 0.043 |

| Liver Hypoxyprobe Staining Intensity | - | Significantly attenuated | 0.043 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the allosteric modification of hemoglobin, which increases its affinity for oxygen.[1][2] This results in a leftward shift of the oxygen-hemoglobin dissociation curve.[4][8] In the context of ALI, where pulmonary gas exchange is compromised, this enhanced oxygen affinity allows for more efficient oxygen loading onto hemoglobin in the lungs, thereby increasing arterial oxygen saturation.[5]

The preclinical data suggests that the beneficial effects of this compound in this ALI model are primarily driven by the improvement in systemic oxygenation rather than a direct modulation of the inflammatory cascade in the lungs.[5] As shown in Table 3, this compound did not significantly alter key markers of lung inflammation and injury, such as inflammatory cell counts in the BAL fluid and histological lung injury scores.[5] However, by improving oxygen delivery to vital organs, this compound reduced tissue hypoxia in the liver and kidney, which likely contributed to the observed improvement in survival.[5]

Caption: Mechanism of this compound in Acute Lung Injury.

Caption: Experimental Workflow for this compound in a Murine ALI Model.

Conclusion

The foundational research on this compound in a preclinical model of acute lung injury demonstrates its potential as a therapeutic agent that improves survival by enhancing systemic oxygenation. The key takeaway for researchers and drug development professionals is that this compound's mechanism of action, which focuses on increasing hemoglobin's oxygen affinity, offers a novel approach that is distinct from traditional anti-inflammatory strategies. While this compound did not appear to directly mitigate the pulmonary inflammation associated with LPS-induced ALI, its ability to reduce peripheral tissue hypoxia was strongly correlated with improved outcomes. These findings support the continued investigation of hemoglobin modifiers as a supportive therapy in ALI and ARDS, where severe hypoxemia is a primary driver of morbidity and mortality. Further research is warranted to explore the efficacy of this compound in other models of ALI and to elucidate its potential for clinical translation.

References

- 1. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a compound that increases the oxygen affinity of hemoglobin, improves survival in murine hypoxic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]

- 11. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 12. Detection of Hypoxia and HIF in Paraffin-Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of GBT1118 in Murine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of GBT1118, a potent allosteric modifier of hemoglobin oxygen affinity, in mice. The data presented is collated from preclinical studies and is intended to serve as a core resource for researchers in pharmacology and drug development.

Executive Summary

This compound is an investigational compound designed to increase hemoglobin's affinity for oxygen.[1][2] Its mechanism of action involves reversible binding to the N-terminal valine of the hemoglobin α-chain, which stabilizes the relaxed (R) state of hemoglobin, thereby enhancing oxygen uptake.[2][3] This guide details the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice, presenting key pharmacokinetic parameters and the experimental protocols used to derive them.

Pharmacokinetic Profile of this compound in Mice

Studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, including oral bioavailability. The compound's ability to achieve significant hemoglobin modification makes it a valuable tool in preclinical models of diseases characterized by hypoxia, such as sickle cell disease (SCD).[4][5][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Male Mice Following a Single Intravenous (IV) Dose of 10 mg/kg.

| Parameter | Blood | Plasma |

| AUC0-t (ng·h/mL) | 11,800 | 2,700 |

| AUC0-inf (ng·h/mL) | 11,900 | 2,800 |

| C0 (ng/mL) | 10,200 | 2,900 |

| CL (mL/h/kg) | 840 | 3,600 |

| Vss (L/kg) | 2.5 | 9.0 |

| t1/2 (h) | 2.5 | 2.2 |

Data extracted from Dufu K, et al. Am J Physiol Heart Circ Physiol. 2017.[8]

Table 2: Pharmacokinetic Parameters of this compound in Male Mice Following a Single Oral (PO) Dose of 100 mg/kg.

| Parameter | Blood | Plasma |

| AUC0-t (ng·h/mL) | 129,000 | 21,000 |

| AUC0-inf (ng·h/mL) | 130,000 | 22,000 |

| Cmax (ng/mL) | 10,100 | 1,800 |

| Tmax (h) | 4 | 2 |

| t1/2 (h) | 4.8 | 4.2 |

| F (%) | 110 | 79 |

Data extracted from Dufu K, et al. Am J Physiol Heart Circ Physiol. 2017.[8]

In sickle cell disease mouse models, this compound has demonstrated a longer half-life and higher exposure compared to its analog, voxelotor (B611706), following single oral doses.[9] Chronic administration of this compound mixed in chow to sickle cell mice resulted in approximately 30% hemoglobin occupancy, a level comparable to that targeted in clinical trials with voxelotor.[6][10]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in mice.

Animal Models

Studies were typically conducted in male mice.[8] For investigations related to sickle cell disease, transgenic Townes mice, which express human sickle hemoglobin, were utilized.[4][5][10][11]

Dosing and Sample Collection

For pharmacokinetic analysis, this compound was administered either as a single intravenous injection or via oral gavage.[8] For chronic studies, the compound was mixed into the chow.[6][7][11]

Blood samples were collected at various time points post-administration. For intravenous dosing, collections were made up to 8 hours, and for oral dosing, up to 24 hours.[8] Blood and plasma concentrations of this compound were then determined using validated analytical methods.

Bioanalytical Method

While specific details of the bioanalytical methods are often proprietary, they typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the drug in biological matrices.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

Caption: Experimental workflow for this compound pharmacokinetic studies in mice.

Caption: Mechanism of action of this compound as an allosteric modifier of hemoglobin.

Conclusion

This compound demonstrates a pharmacokinetic profile in mice that supports its use as a tool for investigating the therapeutic potential of increasing hemoglobin-oxygen affinity. Its oral bioavailability and ability to achieve and maintain significant levels of hemoglobin modification are key attributes. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical evaluation of this compound and similar compounds. Further studies are warranted to fully characterize its metabolic fate and potential for drug-drug interactions.

References

- 1. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased hemoglobin affinity for oxygen with this compound improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Rheological Impact of this compound Cessation in a Sickle Mouse Model [frontiersin.org]

- 11. Improvement of hemolytic anemia with this compound is renoprotective in transgenic sickle mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GBT1118 in Sickle Cell Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBT1118 is a potent allosteric modulator of hemoglobin (Hb) oxygen affinity and an analog of voxelotor (B611706). It is utilized in preclinical studies, particularly in transgenic sickle cell disease (SCD) mouse models, to investigate the therapeutic effects of increasing hemoglobin oxygen affinity.[1] this compound has demonstrated improved pharmacokinetic properties in mice compared to voxelotor, allowing for the achievement of clinically relevant hemoglobin modification levels.[1] These application notes provide detailed protocols for the use of this compound in SCD mouse models to assess its impact on hematology, red blood cell health, and organ damage.

Mechanism of Action

This compound reversibly binds to the N-terminal valine of the alpha-chain of hemoglobin.[2] This binding stabilizes the hemoglobin molecule in a high-oxygen-affinity state (R-state), even under hypoxic conditions. In sickle cell disease, this action directly inhibits the polymerization of deoxygenated sickle hemoglobin (HbS), which is the primary driver of red blood cell sickling, hemolysis, and the downstream pathophysiology of the disease.[1][3] By preventing HbS polymerization, this compound is expected to reduce red blood cell sickling, improve hematological parameters, decrease hemolysis, and mitigate end-organ damage.[4][5]

Caption: Mechanism of action of this compound in sickle cell disease.

Data Presentation

Table 1: Hematological and Red Blood Cell Parameters Following Chronic this compound Dosing in Townes SCD Mice

| Parameter | Vehicle | This compound (200 mg/kg) | Reference |

| Blood Concentration (µM) | N/A | 750.5 | [1] |

| Hb Occupancy (%) | N/A | 42.9 | [1] |

| Blood P50 (mmHg) | 30.6 | 17.6 | [1] |

| Total Hemoglobin (g/dL) | - | Increased | [1][6] |

| Red Blood Cell Count | - | Increased | [1] |

| Hematocrit (%) | - | Increased by 33% | [1][7] |

| Reticulocyte Count | - | Reduced | [1] |

| RBC Half-life (days) | 1.9 | 3.9 | [1] |

| Point of Sickling (PoS) | - | Decreased | [6][8] |

| RBC Deformability (EImax & EImin) | - | Increased | [6][8] |

Data presented as median or demonstrating a significant change.

Table 2: Effects of this compound on Organ Pathology in Townes SCD Mice

| Organ | Parameter | Vehicle | This compound | Reference |

| Liver | Total Bilirubin | Elevated | Significantly Improved | [4] |

| Liver Enzymes (ALT/AST) | Elevated | Significant Reductions | [4] | |

| Inflammation & Fibrosis | Present | Reduced | [4] | |

| Apoptosis & Necrosis | Present | Reduced | [4] | |

| Ferroptosis Markers (4-HNE, MDA) | Elevated | Significantly Reduced | [4] | |

| Bone (Femur) | Trabecular Bone Volume (BV/TV) | Reduced | Significantly Increased (males) | [5] |

| Tissue Mineral Density (TMD) | Reduced | Significantly Increased (males & females) | [5] | |

| Bone Formation Markers | Decreased | Rescued | [5][9] | |

| Bone Resorption Markers | Increased | Rescued | [5][9] |

Experimental Protocols

Animal Model

The most commonly used model for these studies is the Townes transgenic sickle cell mouse model (B6;CBA-Tg(HBA-HBBs)/J).[1] These mice are homozygous for the human α- and βS-globin genes and recapitulate many of the hallmarks of human SCD, including hemolytic anemia and organ damage.[1] Studies typically use male mice aged 8-12 weeks.[1]

Protocol 1: Chronic Oral Administration of this compound

This protocol is designed to assess the long-term effects of this compound on hematological parameters and organ pathology.

Materials:

-

This compound

-

Vehicle solution: 0.5% methylcellulose/phosphate buffer (pH 7.4)/0.01% Tween-80[1]

-

Oral gavage needles

-

Townes SCD mice

Procedure:

-

Formulation: Prepare a 10 mg/mL suspension of this compound in the vehicle solution.[10]

-

Dosing Regimen: Administer this compound orally via gavage at a dose of 100 mg/kg twice daily.[1][10] Alternatively, for longer-term studies without the stress of frequent gavage, this compound can be incorporated into laboratory chow to achieve a target of approximately 30% hemoglobin occupancy.[4][6]

-

Treatment Duration: Continue treatment for a period of 14 to 24 days for hematological and hypoxia tolerance studies, or for 2-4 months for assessment of chronic organ damage (e.g., hepatopathy, bone disease).[1][4][5]

-

Control Group: Administer an equivalent volume (10 mL/kg) of the vehicle solution to a control group of SCD mice following the same dosing schedule.[1]

-

Endpoint Analysis: At the end of the treatment period, collect blood for hematological analysis, and harvest organs for histological and molecular assessment.

Caption: Experimental workflow for chronic this compound administration.

Protocol 2: Acute Hypoxia Challenge

This protocol is used to evaluate the ability of this compound to improve tolerance to acute hypoxic stress.

Materials:

-

This compound formulated as in Protocol 1

-

Hypoxia chamber with oxygen level control

-

Townes SCD mice

-

Physiological monitoring equipment (optional)

Procedure:

-

Dosing: Administer a single oral dose of 100 mg/kg this compound to the treatment group and vehicle to the control group.[1][10]

-